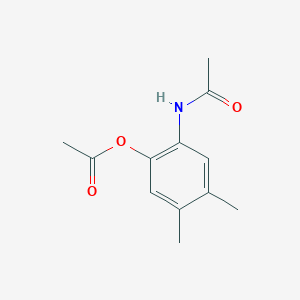

2-Acetamido-1-acetoxy-4,5-dimethylbenzene

Cat. No. B8301132

M. Wt: 221.25 g/mol

InChI Key: AMTLYQYIQUZDDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04215134

Procedure details

The diamino compound required as intermediate is synthesised in the following manner from 2-amino-4,5-dimethylphenol (see E. Diepolder, Chem. Ber., 42, 2916/1909). This phenol compound is acetylated with acetic anhydride in ethyl acetate/pyridine to give 2-acetamido-1-acetoxy-4,5-dimethylbenzene (m.p. 156°-158° C.) which is nitrated in acetic anhydride with 100% nitric acid in acetic anhydride at 20° C. From the nitration mixture there is isolated, in 43% yield, 2-acetamido-1-acetoxy-4,5-dimethyl-3-nitrobenzene; m.p. 209°-211° C. After saponification of this compound in 2 N hydrochloric acid, there is isolated 2-amino-4,5-dimethyl-3-nitrophenol; m.p. 176°-178° C. This compound is converted into the sodium salt with a methanolic solution of sodium methylate. This salt is reacted in dioxan/dimethylformamide with excess 3-chloro-1,2-epoxypropane at 75° C. After evaporation, the residue is taken up in chloroform, treated with water and active charcoal and freed from solvent. The amorphous residue of 2-amino-4,5-dimethyl-1-(2,3-epoxypropoxy)-3-nitrobenzene is reacted in boiling ethanol with tert.-butylamine to give 2-amino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-3-nitrobenzene. This compound is then quantitatively hydrogenated in ethanol over platinum dioxide to give 2,3-diamino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-benzene, which is isolated as its trihydrochloride.

[Compound]

Name

diamino

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

ethyl acetate pyridine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].Cl.CC1[CH:14]=[C:15]([O:24]CC(O)CNC(C)(C)C)C2NC(=S)NC=2C=1C.[C:34](OC(=O)C)(=[O:36])[CH3:35]>C(OCC)(=O)C.N1C=CC=CC=1>[C:15]([NH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[O:10][C:34](=[O:36])[CH3:35])(=[O:24])[CH3:14] |f:1.2,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

diamino

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C(=C1)C)C)O

|

Step Three

|

Name

|

phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CC=1C=C(C2=C(NC(N2)=S)C1C)OCC(CNC(C)(C)C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

ethyl acetate pyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC1=C(C=C(C(=C1)C)C)OC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |